Tetrazolidine

Descripción general

Descripción

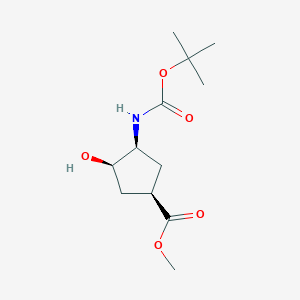

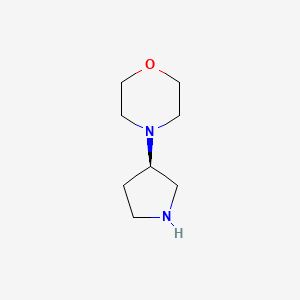

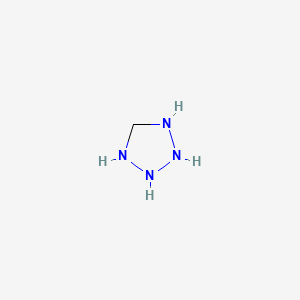

Tetrazolidine is a chemical compound that is used in scientific research applications. It is a heterocyclic compound that contains four nitrogen atoms in a five-membered ring. Tetrazolidine has been studied extensively due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Enzyme-linked Immunosorbent Assay Development

A study by Zhang et al. (2007) focused on developing a simple and convenient indirect heterologous competitive enzyme-linked immunosorbent assay (ELISA) method for tetracycline (TC) detection in milk. This method involved synthesizing new immunogens, including TC-o-tolidine-bovine serum albumin (BSA), to develop anti-TC antibodies. The optimized ELISA displayed a good specificity and recovery rate, showcasing an important application of tetrazolidine derivatives in food safety and quality control (Zhang et al., 2007).

Drug Design and Pharmacology

Wei et al. (2015) reviewed the synthesis and biological activities of tetrazole derivatives, highlighting their use as drugs, explosives, and other functional materials. Tetrazoles, including tetrazolidine derivatives, are noted for their polynitrogen electron-rich planar structural features, making them useful in various medicinal applications (Wei et al., 2015).

Molecular Biology and Antibiotic Resistance Studies

Chopra and Roberts (2001) explored tetracycline antibiotics, including their mode of action and molecular biology. They discussed how tetracycline resistance in bacteria has impacted the use of these agents in treatment, which is pertinent to the broader study of tetrazolidine-related compounds (Chopra & Roberts, 2001).

Synthesis and Application in Medicinal Chemistry

Neochoritis, Zhao, and Dömling (2019) reviewed the use of multicomponent reactions for preparing substituted tetrazole derivatives. They emphasized the importance of tetrazole derivatives, including tetrazolidine, in medicinal chemistry and drug design due to their bioisosteric properties and metabolic stability (Neochoritis et al., 2019).

Antibacterial Activity Studies

Al-Labban (2017) conducted a study to synthesize new 1,2,3,4-Tetrazole derivatives from o-tolidine and evaluated their antibacterial activity. This research highlights the potential of tetrazolidine derivatives in developing new antibacterial agents (Al-Labban, 2017).

Propiedades

IUPAC Name |

tetrazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4/c1-2-4-5-3-1/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXWYDDFNXBTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NNNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolidine | |

CAS RN |

27988-97-2 | |

| Record name | Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027988972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.